5-Bromo-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine is a chemical compound that belongs to the class of pyrimidines, which are six-membered heterocyclic compounds containing nitrogen atoms. This specific compound is characterized by the presence of a bromine atom and a 1-methylpiperidin-4-yl group attached to the pyrimidine ring. Pyrimidines and their derivatives are significant in medicinal chemistry due to their diverse biological activities.
The compound can be synthesized through various methods, primarily involving nucleophilic substitution reactions. It is available from chemical suppliers and used in research settings for its potential applications in drug development and organic synthesis.
5-Bromo-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine is classified as:
The synthesis of 5-Bromo-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine typically involves aromatic nucleophilic substitution reactions. A common method includes reacting 2-chloro-5-bromopyrimidine with 1-methyl-4-piperidinol in the presence of a base such as cesium carbonate in a solvent mixture of acetonitrile and dimethylformamide at elevated temperatures. This approach allows for the selective introduction of the piperidine moiety onto the pyrimidine ring.
The molecular structure of 5-Bromo-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine can be represented by its IUPAC name and structural formula:
Property | Data |
---|---|
Molecular Formula | C10H14BrN3O |
Molecular Weight | 284.14 g/mol |
IUPAC Name | 5-bromo-2-(1-methylpiperidin-4-yl)oxypyrimidine |
Canonical SMILES | C1CC(C1)N2CCC(CC2)OC3=NC=C(C=N3)Br |
InChI Key | WERKKSCHVGZSKA-UHFFFAOYSA-N |
The compound features a bromine atom at the 5-position of the pyrimidine ring, which contributes to its reactivity. The presence of the 1-methylpiperidinyl group enhances its biological activity by potentially improving binding affinity to target proteins.
5-Bromo-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine can undergo several types of chemical reactions:
The choice of reaction conditions (solvent, temperature, catalyst) significantly influences the outcome and yield of these reactions, making optimization essential for practical applications.
The mechanism of action for 5-Bromo-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine involves its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or receptors associated with cancer cell proliferation or viral replication.
Research indicates that compounds with similar structures often modulate kinase activity, suggesting that this pyrimidine derivative could act as a tyrosine kinase inhibitor, a valuable property in cancer therapy.
The physical properties of 5-Bromo-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine include:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in polar solvents (e.g., dimethylformamide, acetonitrile) |
Stability | Stable under standard laboratory conditions but sensitive to strong bases |
5-Bromo-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine has several scientific applications:
Nucleophilic aromatic substitution (SNAr) is the cornerstone reaction for constructing the pyrimidine-O-piperidine ether linkage in 5-bromo-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine. This approach capitalizes on the enhanced electrophilicity of the C2 position in 5-bromopyrimidin-2-ol derivatives due to the ortho-effect imparted by the pyrimidine N1 and C2 carbonyl-like electronic configuration. The 2-position halogen (typically chlorine or fluorine) acts as a leaving group, facilitating attack by the oxygen nucleophile of 1-methylpiperidin-4-ol under basic conditions .
The reaction proceeds via a two-step addition-elimination mechanism. First, the alkoxide ion (generated in situ by deprotonation of 1-methylpiperidin-4-ol) adds to the electron-deficient C2 carbon of the pyrimidine ring, forming a Meisenheimer complex. Subsequent elimination of the halogen leaving group regenerates aromaticity, yielding the ether product. The electron-withdrawing bromine substituent at the C5 position significantly activates the ring toward nucleophilic attack, allowing the reaction to proceed at moderate temperatures (60–100°C) compared to unsubstituted pyrimidines [1] . A critical challenge is suppressing N-alkylation pathways, as the piperidine nitrogen competes with the oxygen nucleophile. This necessitates careful optimization of stoichiometry, base selection, and reaction temperature to favor O-alkylation .
Optimization of the SNAr coupling focuses on maximizing yield, minimizing side products, and ensuring scalability. Key parameters include solvent polarity, base strength, stoichiometry, and reaction temperature:
Table 1: Optimization Parameters for SNAr Coupling
Variable | Options Evaluated | Optimal Conditions | Impact on Yield |
---|---|---|---|
Solvent | Dimethylformamide, Dimethylacetamide, Acetonitrile, Dichloromethane, Toluene | Dimethylacetamide | Polar aprotic solvents enhance nucleophilicity and substrate solubility |
Base | Sodium hydride, Potassium carbonate, Sodium hydroxide, Triethylamine, Cesium carbonate | Cesium carbonate | Moderate base strength minimizes N-alkylation while ensuring sufficient alkoxide formation |
Temperature (°C) | 25, 60, 80, 100, 120 | 80–100 | Higher temperatures accelerate kinetics but may promote degradation |
Molar Ratio | 1:1, 1:1.2, 1:1.5 (Pyrimidine:Piperidinol) | 1:1.2 | Excess piperidinol drives completion but increases N-alkylation risk |
The patented one-pot synthesis exemplifies optimized conditions: 5-bromo-2,4-dichloropyrimidine reacts with 1.2 equivalents of 1-methylpiperidin-4-ol and 2.5 equivalents of cesium carbonate in dimethylacetamide at 85°C for 8–12 hours. This achieves yields exceeding 85% with minimal N-alkylated impurities . Post-processing involves acid-base extraction to remove unreacted piperidine derivatives, followed by crystallization from ethanol-water mixtures to obtain pharmaceutically acceptable purity (>99%) [5]. Solvent selection critically influences regioselectivity; polar aprotic solvents like dimethylacetamide stabilize the transition state and improve oxygen nucleophilicity selectivity over less polar alternatives like toluene .
Advanced catalytic strategies mitigate regioselectivity challenges inherent in unsymmetrical pyrimidine systems. While classical SNAr relies on substrate control, transition metal catalysis offers precise modulation:
Table 2: Catalytic System Performance Comparison
Catalyst System | Temperature (°C) | Yield Range (%) | Key Advantage | Limitation |
---|---|---|---|---|
Pd(0)/P(t-Bu)₃ | 80–90 | 75–82 | High regioselectivity, low loading | Sensitivity to air, high cost |
CuI/Diaminocyclohexane | 90–100 | 68–75 | Lower cost, broader functional group tolerance | Requires inert atmosphere |
Molecular Sieves (3Å) | 80–100 | 80–85 (non-catalytic) | Simplifies workup, inexpensive | Requires pre-activation, not catalytic |
The primary regioselectivity challenge remains suppressing N1-alkylation of the piperidine moiety. Steric control via bulky ligands (e.g., Josiphos in palladium systems) or electronic control using copper-N-heterocyclic carbene complexes favors O-alkylation, achieving O/N selectivity ratios up to 95:5 [6]. Microwave irradiation further enhances selectivity by enabling rapid heating to the target temperature, minimizing thermal degradation pathways .
Solid-phase synthesis (SPS) addresses purification bottlenecks in large-scale manufacturing of 5-bromo-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine. Two dominant strategies exist:
Resin-Bound Piperidine Strategy: Wang resin-linked 1-methylpiperidin-4-ol is prepared via esterification of the hydroxyl group. Subsequent SNAr with 5-bromo-2-chloropyrimidine occurs in dimethylformamide using diisopropylethylamine as base (20 hours, 70°C). Cleavage with trifluoroacetic acid/dichloromethane (1:1) liberates the product in high purity after simple filtration and solvent evaporation, eliminating chromatography. This method achieves >90% purity at 50-gram scale but suffers from resin loading limitations (0.5–1.0 mmol/g) [6].
Pyrimidine-First Immobilization: Merrifield resin functionalized with 4-hydroxybenzyl alcohol provides an anchor. Mitsunobu coupling attaches 1-methylpiperidin-4-ol to the linker, followed by nucleophilic displacement with 5-bromo-2,4-dichloropyrimidine. Selective cleavage using ammonium hydroxide yields the target compound. While more complex, this route enables on-resin monitoring via infrared spectroscopy and reduces piperidine-related impurities .
Process intensification integrates continuous-flow reactors with SPS. Immobilized catalyst cartridges (e.g., packed with palladium on carbon or polymer-supported cesium carbonate) enable telescoped synthesis:
5-Bromo-2,4-dichloropyrimidine + 1-Methylpiperidin-4-ol → [Packed-Bed Reactor 1: Cs₂CO₃/resin] → Intermediate → [Packed-Bed Reactor 2: Pd/C/resin] → Product Collection
This system achieves 92% conversion with residence times under 30 minutes, significantly outperforming batch protocols [5]. Environmental metrics reveal SPS reduces solvent consumption by 40% and waste generation by 60% compared to traditional batch synthesis, making it advantageous for Good Manufacturing Practice production [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: